1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride
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Overview
Description
1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: It is used in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride can be compared with other similar compounds, such as:
(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride: This compound has a similar structure but differs in the position of the methanamine group.
(1,2,3,4-Tetrahydroquinolin-2-yl)methanamine hydrochloride: This compound also has a similar structure but differs in the position of the methanamine group and the type of salt used.
The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;;/h1,3,5,12H,2,4,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWBISSLFSBRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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